molecular formula C8H14O B1584565 Cycloheptanecarbaldehyde CAS No. 4277-29-6

Cycloheptanecarbaldehyde

Cat. No. B1584565
CAS RN: 4277-29-6
M. Wt: 126.2 g/mol
InChI Key: UGBFRCHGZFHSBC-UHFFFAOYSA-N
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Description

Cycloheptanecarbaldehyde is a chemical compound with the molecular formula C8H14O . It is used in laboratory settings and for the synthesis of various substances .


Molecular Structure Analysis

The molecular structure of Cycloheptanecarbaldehyde consists of a seven-membered carbon ring (cycloheptane) with an aldehyde functional group attached . The exact mass is 126.196 Da and the monoisotopic mass is 126.104462 Da .


Physical And Chemical Properties Analysis

Cycloheptanecarbaldehyde has a density of 1.0±0.1 g/cm3, a boiling point of 184.0±9.0 °C at 760 mmHg, and a flash point of 58.7±11.2 °C . It has one freely rotating bond, and its ACD/LogP value is 2.47 .

Scientific Research Applications

Synthesis and Applications in Organic Chemistry

Cycloheptanecarbaldehyde and its derivatives are extensively used in organic chemistry for synthesizing various biologically and medicinally relevant compounds. For instance, 2-bromo-cyclohexenecarbaldehydes and 2-bromobenzaldehydes are pivotal in constructing compounds with potential biological and medicinal applications. These compounds are used under palladium-catalyzed cross-coupling conditions, showcasing their importance in advanced synthetic chemistry (Ghosh & Ray, 2017).

Catalysis and Asymmetric Synthesis

In asymmetric organocatalysis, cyclohexenecarbaldehydes are synthesized with high enantiomeric excesses from simple precursors, utilizing reactions like domino Michael addition-aldol condensation. This process, catalyzed by chiral secondary amines, involves tandem iminium-enamine activation, demonstrating the utility of cycloheptanecarbaldehyde derivatives in producing chiral molecules (Enders et al., 2007).

Environmental and Analytical Chemistry

Cycloheptanecarbaldehyde derivatives, such as 1,3-cyclohexanedione, have been adapted for trace analysis of aldehydes using high-performance liquid chromatography. This illustrates its role in environmental monitoring and analytical chemistry, particularly in the analysis of air quality and detection of trace chemical compounds (Stahovec & Mopper, 1984).

Pharmaceutical Research

In pharmaceutical research, cyclohexane-based aldehydes are used to design inhibitors for viruses like SARS-CoV-2. The incorporation of a cyclohexane moiety in the structure of these inhibitors indicates the versatility and importance of cycloheptanecarbaldehyde derivatives in developing potential therapeutic agents (Dampalla et al., 2021).

Multicomponent Synthesis

Cycloheptanecarbaldehyde is also employed in multicomponent syntheses, creating a variety of functionalized compounds. These syntheses involve condensations with CH acids, malonodinitrile, and other reagents, leading to the production of cyclohexyl-substituted acrylonitriles, 4H-chalcogenopyrans, and pyridines. This demonstrates the compound's role in creating complex organic molecules with potential applications in various fields (Dyachenko, 2006).

Organocatalytic Reactions

Cycloheptanecarbaldehyde derivatives are crucial in organocatalytic reactions. For instance, cyclohexenecarbaldehydes can be used to synthesize compounds with multiple stereogenic centers, showing high diastereoselectivity and enantiomeric excess. This is significant for creating chiral compounds in pharmaceutical and organic chemistry (Philipps et al., 2015).

Advanced Material Synthesis

In material science, cycloheptanecarbaldehyde derivatives are used for creating advanced materials. For example, chlorinated 1,3-dioxolanes derived from 4-cyclohexenecarbaldehydes demonstrate the versatility of these compounds in synthesizing new materials with potential applications in various technological fields (Kerimov, 2003).

Safety And Hazards

Cycloheptanecarbaldehyde is classified as a flammable liquid and vapor. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding contact with skin and eyes, avoiding inhalation of vapors, and keeping away from heat/sparks/open flames .

properties

IUPAC Name

cycloheptanecarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c9-7-8-5-3-1-2-4-6-8/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGBFRCHGZFHSBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195419
Record name Formylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cycloheptanecarbaldehyde

CAS RN

4277-29-6
Record name Cycloheptanecarboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4277-29-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Formylcycloheptane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277296
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Formylcycloheptane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90195419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Formylcycloheptane
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URL https://echa.europa.eu/substance-information/-/substanceinfo/100.022.072
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Synthesis routes and methods

Procedure details

To a stirred solution of cycloheptyl-methanol (1.28 g, 0.01 mol) in CH2Cl2 (50 ml) at room temperature was added portionwise PCC (3.23 g, 0.015 mol). The reaction turned almost instantly dark brown as was stirred at room temperature for 4 hours. The reaction was then diluted with Et2O (50 ml) and the solvent decanted away from the solid residue. The residue was washed with further Et2O (2×25 ml). The reaction mixture and combined washing were then filtered through a 10 g SiO2 chromatography cartridge and washed through with further Et2O (25 ml). The solvent was then removed under reduced pressure to yield the desired compound (1.08 g) as a colourless, pungent oil which was used without further purification.
Quantity
1.28 g
Type
reactant
Reaction Step One
Name
Quantity
3.23 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
K Arata, H Nakamura, Y Nakamura - Bulletin of the Chemical Society of …, 1994 - journal.csj.jp
The title reactions were carried out over seven catalysts. From cyclooctene oxide a large amount of 7-octenal was formed together with 3-cycloocten-1-ol over SiO 2 –Al 2 O 3 and SiO 2 …
Number of citations: 8 www.journal.csj.jp
T Patel, N Chauhan, VD Bhatt, BS Bhatt - Materials Today: Proceedings, 2022 - Elsevier
Tuberculosis is a global disease caused by bacteria called Mycobacterium tuberculosis (M.tb) and is one of the top 10 causes of death from a single infectious agent. InhA (enoyl acyl …
Number of citations: 2 www.sciencedirect.com
A Mordini, EB Rayana, C Margot, M Schlosser - Tetrahedron, 1990 - Elsevier
The mixture of lithium diisopropylamide and potassium tert-butoxide (“LIDAKOR reagent”) promotes smooth ring opening of oxiranes to afford allyl alcohols with good to excellent yields. …
Number of citations: 112 www.sciencedirect.com
J Reisert - Journal of General Physiology, 2010 - rupress.org
… Heptanal, cycloheptanecarbaldehyde, acetophenone, and eugenol solutions were prepared … -Aldrich, with the exception of cycloheptanecarbaldehyde, which was obtained from ABCR. …
Number of citations: 86 rupress.org
K Ukhanov, EA Corey, BW Ache - PLoS One, 2013 - journals.plos.org
Phosphoinositide 3-kinase (PI3K) signaling has been implicated in mediating inhibitory odorant input to mammalian olfactory receptor neurons (ORNs). To better understand the …
Number of citations: 17 journals.plos.org
A MORDINI, EBEN RAYANA, C MARGOT… - academia.edu
The mixture of lithium diisopropylamide and potassium rert-butoxide (“LIDAKOR reagent”) promotes smooth ring opening of oxiranes to afford ally1 alcohols with good to excellent yields…
Number of citations: 0 www.academia.edu
M Chen, A Huang, Y Tang - 2020 - scholar.archive.org
Fusaric acid (FA) is a well-known mycotoxin that plays an important role in plant pathology. The biosynthetic gene cluster for FA has been identified but the biosynthetic pathway …
Number of citations: 0 scholar.archive.org
C He, J Wang, Z Gu - The Journal of Organic Chemistry, 2015 - ACS Publications
A BF 3 ·OEt 2 -promoted cyclization of metallocenyl enones to form cyclohexanone-fused metallocenes is reported. 2,3-Metallocenocyclohexanones were formed exclusively, and no …
Number of citations: 2 pubs.acs.org
M Arisawa, F Toriyama, M Yamaguchi - Tetrahedron, 2011 - Elsevier
In the presence of catalytic amounts of RhH(PPh 3 ) 4 , 1,2-bis(diphenylphosphino)ethane (dppe), and dimethyl disulfide, ketones without α-activating groups were α-methylthiolated …
Number of citations: 19 www.sciencedirect.com
Y Li - 2013 - search.proquest.com
The sense of smell is initiated when small molecule odorants bind and activate specific subsets of olfactory receptors (ORs) expressed by olfactory sensory neurons (OSNs). The …
Number of citations: 1 search.proquest.com

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